![molecular formula C28H38N2O7S B13387422 3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)

3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Linerixibat is a minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT). It is primarily being investigated for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC). This compound works by blocking the resorption of bile acids in the small intestine, thereby reducing pruritic bile acids in circulation .

Vorbereitungsmethoden

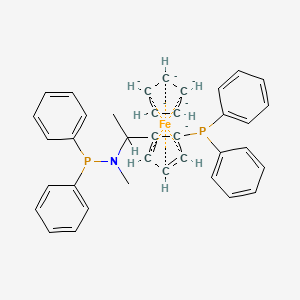

The preparation of Linerixibat involves several synthetic routes and reaction conditions. One method includes the use of sulfide in a toluene solution, followed by the addition of S-binapthol and titanium tetraiospropoxide. The reaction is then heated to an internal temperature of 35°C . Additionally, various crystalline and amorphous forms of Linerixibat have been developed, each with specific solubility and dissolution profiles .

Analyse Chemischer Reaktionen

Linerixibat undergoes several types of chemical reactions, including oxidation and substitution. Common reagents used in these reactions include tert-Butyl hydroperoxide and titanium tetraiospropoxide. The major products formed from these reactions are different crystalline forms of Linerixibat, such as Form I, Form II, Form III, Form IV, and Form V .

Wissenschaftliche Forschungsanwendungen

Linerixibat has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is being investigated as a potential treatment for cholestatic pruritus in patients with primary biliary cholangitis. The compound has shown significant improvement in itch intensity in clinical trials, making it a promising candidate for addressing this unmet medical need . Additionally, Linerixibat has received orphan drug designation from both the FDA and EMA for its potential in treating PBC .

Wirkmechanismus

Linerixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT). By blocking the resorption of bile acids in the small intestine, it reduces the levels of pruritic bile acids in circulation. This mechanism helps alleviate the intense itching associated with cholestatic pruritus in PBC patients .

Vergleich Mit ähnlichen Verbindungen

Linerixibat is unique in its class as an IBAT inhibitor. Similar compounds include maralixibat and odevixibat, which are also IBAT inhibitors used for treating cholestatic pruritus. Linerixibat has shown significant efficacy in clinical trials, making it a standout candidate among its peers .

Eigenschaften

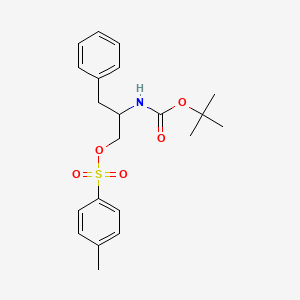

Molekularformel |

C28H38N2O7S |

|---|---|

Molekulargewicht |

546.7 g/mol |

IUPAC-Name |

3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid |

InChI |

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34) |

InChI-Schlüssel |

CZGVOBIGEBDYTP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13387357.png)

![(2S)-6-fluoro-5-[3-(8-fluoro-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-2-methylphenyl]-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B13387360.png)

![[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate](/img/structure/B13387361.png)

![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387365.png)

![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)

![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B13387398.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B13387400.png)